3-Bromo-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide and related compounds involves several key strategies, including bromination and oxidation processes. One approach describes the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which acts as a synthetic equivalent for further chemical transformations (Chou & Tsai, 1991). Additionally, methods for tandem dimerization and ring-opening of substituted 3-bromothiophene 1,1-dioxides to prepare trisubstituted benzenes highlight the compound's versatility in synthesis (Gronowitz et al., 1991).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide derivatives has been elucidated through various spectroscopic and theoretical studies. For example, the structural and vibrational properties of 2,5-dihydrothiophene-1,1-dioxide derivatives have been comprehensively analyzed using experimental and DFT methods, providing insight into the compound's electronic characteristics (Arjunan et al., 2015).
Chemical Reactions and Properties
3-Bromo-2,3-dihydrothiophene 1,1-dioxide engages in various chemical reactions, underscoring its utility in organic synthesis. For instance, it can undergo reactions with nucleophiles, leading to the formation of vinyl sulfides, thioacetals, and enaminones, highlighting its reactivity and potential for creating diverse chemical structures (Hofsløkken & Skattebol, 1999). The regio- and stereochemistry of bromine addition to S-oxidized thiophene derivatives further illustrates the specificity of chemical reactions involving this compound (Nakayama et al., 2003).
Physical Properties Analysis
The physical properties of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide and its derivatives are closely linked to their molecular structure. The crystalline structure of related compounds, such as 3-Bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide, provides insights into the compound's conformation and stability, essential for understanding its physical behavior (Levi & Doedens, 1980).
Chemical Properties Analysis
The chemical properties of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide are characterized by its reactivity towards different chemical reagents and conditions. Studies have demonstrated its application in organic synthesis, such as the synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, which showcases the compound's utility in creating complex organic molecules (Tashbaev et al., 1992). Furthermore, the exploration of substituent effects on the structural and electronic properties of dihydrothiophene 1,1-dioxides reveals the influence of different functional groups on the compound's chemical behavior (Markoulides et al., 2012).
Scientific Research Applications
Application 3: Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide
- Methods of Application : The preparation involves the addition of the elements of HOBr across the carbon-carbon double bond of 2,5-dihydrothiophene-1,1-dioxide. N-bromosuccinimide (NBS) is used as a reagent instead of HOBr, which is difficult to handle .
- Results or Outcomes : The result is the synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide .
Application 4: Synthesis of 3-phenyl-2,3-dihydrothiophene 1,1-dioxide and 3-vinyl-2,3-dihydrothiophene 1,1-dioxide
- Methods of Application : The bromo compound is treated with lithium diphenylcuprate to yield 3-phenyl-2,3-dihydrothiophene 1,1-dioxide in 64% yield, whereas bromomagnesium(divinyl) cuprate gives 3-vinyl-2,3-dihydrothiophene 1,1-dioxide in 41% yield .
- Results or Outcomes : The result is the synthesis of 3-phenyl-2,3-dihydrothiophene 1,1-dioxide and 3-vinyl-2,3-dihydrothiophene 1,1-dioxide .
Application 5: Synthesis of 3-Phenyl-2,3-dihydrothiophene 1,1-dioxide
- Methods of Application : The bromo compound is treated with lithium diphenylcuprate to yield 3-phenyl-2,3-dihydrothiophene 1,1-dioxide .
- Results or Outcomes : The result is the synthesis of 3-phenyl-2,3-dihydrothiophene 1,1-dioxide in 64% yield .
Application 6: Synthesis of 3-Vinyl-2,3-dihydrothiophene 1,1-dioxide
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,3-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNLUNDNLABJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886046 | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,3-dihydrothiophene 1,1-dioxide | |
CAS RN |
53336-42-8 | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53336-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053336428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-sulfolene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 3-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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